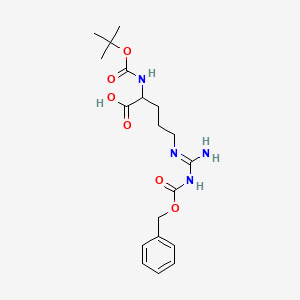

(S)-5-(3-(benzyloxycarbonyl)guanidino)-2-(tert-butoxycarbonylamino)pentanoic acid

Beschreibung

(S)-5-(3-(Benzyloxycarbonyl)guanidino)-2-(tert-butoxycarbonylamino)pentanoic acid is a structurally complex amino acid derivative featuring dual protective groups:

- Benzyloxycarbonyl (Z): Protects the guanidino group at position 4.

- tert-Butoxycarbonyl (Boc): Protects the amino group at position 2.

The (S)-configuration at the second carbon defines its stereochemistry. This compound is pivotal in peptide synthesis, particularly for introducing arginine analogs with orthogonal protection strategies. Its design enables selective deprotection under controlled conditions (e.g., hydrogenolysis for Z and acidic conditions for Boc) .

Eigenschaften

Molekularformel |

C19H28N4O6 |

|---|---|

Molekulargewicht |

408.4 g/mol |

IUPAC-Name |

5-[[amino(phenylmethoxycarbonylamino)methylidene]amino]-2-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoic acid |

InChI |

InChI=1S/C19H28N4O6/c1-19(2,3)29-18(27)22-14(15(24)25)10-7-11-21-16(20)23-17(26)28-12-13-8-5-4-6-9-13/h4-6,8-9,14H,7,10-12H2,1-3H3,(H,22,27)(H,24,25)(H3,20,21,23,26) |

InChI-Schlüssel |

FTDCZFJSCZHUMM-UHFFFAOYSA-N |

Kanonische SMILES |

CC(C)(C)OC(=O)NC(CCCN=C(N)NC(=O)OCC1=CC=CC=C1)C(=O)O |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Challenges in Synthesis

- Selectivity : Ensuring the selective introduction of functional groups without affecting other parts of the molecule.

- Stability : Maintaining the stability of the guanidine moiety, which can be prone to degradation.

- Purification : Efficient purification methods are necessary to isolate the desired compound from by-products.

Biological Activity and Applications

Compounds with guanidine groups are known to interact with various biological targets, including enzymes and receptors. The presence of the benzyloxycarbonyl group may enhance membrane permeability and stability against enzymatic degradation, potentially increasing its efficacy as a therapeutic agent.

Analyse Chemischer Reaktionen

Types of Reactions

Boc-Arg(Z)-OH undergoes various chemical reactions, including:

Deprotection Reactions: Removal of the Boc and Z protective groups using acids like trifluoroacetic acid or hydrogen fluoride.

Coupling Reactions: Formation of peptide bonds with other amino acids using coupling agents such as dicyclohexylcarbodiimide (DCC) and hydroxybenzotriazole (HOBt).

Common Reagents and Conditions

Deprotection: Trifluoroacetic acid in dichloromethane for Boc removal; hydrogen fluoride for Z removal.

Coupling: Dicyclohexylcarbodiimide and hydroxybenzotriazole in dimethylformamide.

Major Products Formed

Deprotection: Free arginine after removal of protective groups.

Coupling: Peptides with arginine residues incorporated into the sequence.

Wissenschaftliche Forschungsanwendungen

Boc-Arg(Z)-OH is widely used in scientific research, particularly in the fields of:

Chemistry: As a building block in the synthesis of peptides and proteins.

Biology: In the study of protein-protein interactions and enzyme-substrate interactions.

Medicine: In the development of peptide-based drugs and therapeutic agents.

Industry: In the production of synthetic peptides for research and commercial purposes.

Wirkmechanismus

The protective groups in Boc-Arg(Z)-OH prevent unwanted side reactions during peptide synthesis. The Boc group is removed under acidic conditions, while the Z group is removed using strong acids like hydrogen fluoride. This selective deprotection allows for the stepwise synthesis of peptides with high precision.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Structural and Functional Group Variations

Key Compounds Analyzed :

(S)-2-((tert-Butoxycarbonyl)amino)-5-(3-((2,2,4,6,7-pentamethyl-2,3-dihydrobenzofuran-5-yl)sulfonyl)guanidino)pentanoic acid (CAS 200124-22-7) Protective Groups: Boc (amino), Pbf-sulfonyl (guanidino). Molecular Formula: C₂₄H₃₈N₄O₇S. Key Features: The Pbf group enhances stability against harsh acidic conditions but requires strong trifluoroacetic acid (TFA) for cleavage. This contrasts with the Z group in the target compound, which is labile under hydrogenolysis .

(S)-2-((tert-Butoxycarbonyl)amino)-5-(3-((2,3,6-trimethylphenyl)sulfonyl)guanidino)pentanoic acid (CAS 136625-03-1) Protective Groups: Boc (amino), trimethylphenyl-sulfonyl (guanidino). Storage Sensitivity: Requires protection from light and inert atmospheres, unlike the Z-protected compound, which is more stable under ambient conditions .

(S)-Fmoc-2-amino-5-[(N'-Pbf-N''-Boc-amino)-guanidino]-pentanoic acid (CAS 1060769-54-1) Protective Groups: Fmoc (amino), Pbf-Boc (guanidino). Applications: Used in solid-phase peptide synthesis (SPPS) due to Fmoc’s base-labile nature, offering compatibility with acid-sensitive substrates. This differs from the target compound’s Boc/Z combination, which is suited for solution-phase synthesis .

(S)-Benzyl-5-(N',N''-bis(tert-butoxycarbonyl)-3-(N'-methoxyethyl)guanidino)-2-(tert-butoxycarbonylamino)pentanoate Protective Groups: Boc (amino and guanidino), methoxyethyl (guanidino side chain). Synthesis: Involves HgCl₂-mediated coupling, yielding a compound with modified hydrophobicity and steric hindrance. The methoxyethyl group introduces unique pharmacokinetic properties compared to the Z-protected analog .

Biologische Aktivität

(S)-5-(3-(benzyloxycarbonyl)guanidino)-2-(tert-butoxycarbonylamino)pentanoic acid is a synthetic compound that belongs to the class of amino acids and derivatives. Its complex structure includes a pentanoic acid backbone with various functional groups, notably a guanidine moiety and tert-butoxycarbonyl (Boc) protecting groups. This article explores the biological activity of this compound, focusing on its potential therapeutic applications, mechanisms of action, and relevant research findings.

Structural Characteristics

The structural features of (S)-5-(3-(benzyloxycarbonyl)guanidino)-2-(tert-butoxycarbonylamino)pentanoic acid include:

- Guanidine Group : Known for its ability to interact with various biological targets, including enzymes and receptors.

- Benzyloxycarbonyl Group : Enhances membrane permeability and stability against enzymatic degradation.

- Tert-Butoxycarbonyl Groups : Commonly used in peptide synthesis to protect amino groups from unwanted reactions.

The biological activity of this compound is largely attributed to its interaction with specific biological pathways. The following mechanisms have been identified:

- Enzyme Inhibition : Compounds with similar structures often exhibit enzyme inhibitory properties, suggesting that (S)-5-(3-(benzyloxycarbonyl)guanidino)-2-(tert-butoxycarbonylamino)pentanoic acid may inhibit specific enzymes involved in metabolic pathways.

- Receptor Binding : The guanidine moiety may facilitate binding to receptors, potentially modulating signaling pathways relevant in various diseases.

Biological Activity Studies

Several studies have evaluated the biological activity of (S)-5-(3-(benzyloxycarbonyl)guanidino)-2-(tert-butoxycarbonylamino)pentanoic acid and its analogs:

- In Vitro Studies : Research indicates that this compound may enhance the efficacy of peptide-based drugs by improving their stability and bioavailability. This is particularly relevant in the context of drug development targeting metabolic disorders and cancer.

- In Vivo Studies : Animal models have shown promising results regarding the pharmacokinetic properties of compounds similar to (S)-5-(3-(benzyloxycarbonyl)guanidino)-2-(tert-butoxycarbonylamino)pentanoic acid, indicating improved therapeutic outcomes when used in peptide formulations.

Comparative Analysis with Similar Compounds

A comparative analysis highlights the unique aspects of (S)-5-(3-(benzyloxycarbonyl)guanidino)-2-(tert-butoxycarbonylamino)pentanoic acid in relation to other compounds:

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| L-Arginine | Contains guanidine group | Naturally occurring amino acid involved in nitric oxide synthesis |

| L-Citrulline | Similar backbone but lacks guanidine | Precursor to L-arginine; used in sports nutrition |

| N-Benzoyl-L-arginine | Guanidine group with benzoyl protection | Used in peptide synthesis; different protective strategy |

The distinct combination of protective groups and functional moieties in (S)-5-(3-(benzyloxycarbonyl)guanidino)-2-(tert-butoxycarbonylamino)pentanoic acid may confer unique properties regarding stability, solubility, and biological activity compared to these similar compounds.

Case Studies

- Peptide Synthesis Applications : The compound has been successfully utilized as a building block in solid-phase peptide synthesis, demonstrating its utility in creating complex peptides with desired sequences.

- Therapeutic Development : Analogous compounds have been incorporated into growth hormone secretagogue (GHS) analogs, resulting in increased potency and improved pharmacokinetic profiles in preclinical models.

Q & A

Q. How should conflicting bioactivity data (e.g., IC₅₀ values) be interpreted?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.